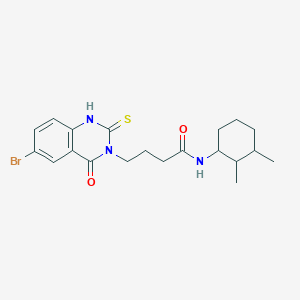

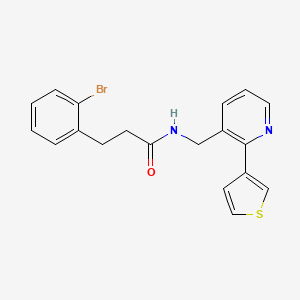

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane, also known as CED, is a synthetic compound that has been developed and studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. In

Scientific Research Applications

Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

A study explored a short, two-step approach for synthesizing diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produced 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions, demonstrating a versatile synthetic route for accessing variously substituted diazepanes, potentially useful for further chemical transformations and biological applications (Banfi et al., 2007).

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

Another research highlighted the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction, leading to C-sulfonylated 1,4-diazepines. This study presents a novel pathway for the sequential migration of sulfonyl groups, enriching the chemistry of diazepines and expanding their potential applications in synthesizing complex molecular architectures (Heo et al., 2020).

Catalytic Multicomponent Cycloaddition Reactions

The catalytic reaction between pyridines and 1-sulfonyl-1,2,3-triazoles was employed to prepare air-stable azomethine ylides, leading to the first example of catalytic multicomponent [5 + 2] cycloaddition reactions. This process resulted in the formation of biologically active 1,4-diazepine compounds, showcasing a method for constructing biologically relevant structures with potential pharmaceutical applications (Lee et al., 2014).

Synthesis of Biologically Active 1H-1,4-Diazepines

A study described the synthesis of 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity. The synthesis route involved heterocyclization reactions of specific precursors with ethylenediamine, providing a clear example of the potential application of 1,4-diazepine derivatives in developing new therapeutic agents (Saingar et al., 2011).

properties

IUPAC Name |

1-cyclobutyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S2/c1-2-14-7-8-15(20-14)21(18,19)17-10-4-9-16(11-12-17)13-5-3-6-13/h7-8,13H,2-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRSEFNGBWHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)

![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)